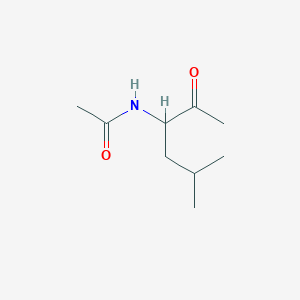![molecular formula C19H22BrNO3S B12124641 2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12124641.png)
2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of an acetamide group (CH₃CONH-).
- Attached to the acetamide nitrogen is a tetrahydrofuran (THF) ring (a five-membered cyclic ether).
- The THF ring is further substituted with a 4-bromophenoxy group.
- Finally, the 3-methylthiophen-2-ylmethyl group is connected to the acetamide carbon.
- Overall, this compound combines elements from different chemical families, making it intriguing for various applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods may involve custom synthesis or modification of existing compounds.
Chemical Reactions Analysis
- Reactions:
Oxidation: The 4-bromophenoxy group could undergo oxidation reactions.
Substitution: The THF ring may participate in nucleophilic substitution reactions.
- Common reagents and conditions:
Bromination: Use N-bromosuccinimide (NBS) or similar brominating agents.
THF ring opening: Alkali metal hydrides (e.g., sodium hydride) can open the THF ring.
- Major products:
- Bromination yields 4-bromophenoxyacetamide derivatives.
- THF ring opening leads to modified acetamide structures.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel materials.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Evaluate its use in polymer chemistry or as a ligand in coordination complexes.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. Further research is needed.
- Molecular targets and pathways remain unexplored.
Comparison with Similar Compounds
- Similar compounds:
- Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate (CAS: 613228-42-5) .
- 2-[(4-bromophenoxy)methyl]tetrahydrofuran (CAS: 494772-71-3) .
- Uniqueness:
- The combination of acetamide, THF, and 4-bromophenoxy moieties sets our compound apart.
Remember that while I’ve provided an overview, detailed experimental procedures and specific applications would require further investigation
Properties
Molecular Formula |
C19H22BrNO3S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H22BrNO3S/c1-14-8-10-25-18(14)12-21(11-17-3-2-9-23-17)19(22)13-24-16-6-4-15(20)5-7-16/h4-8,10,17H,2-3,9,11-13H2,1H3 |
InChI Key |
ZJESQCNAINDHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)

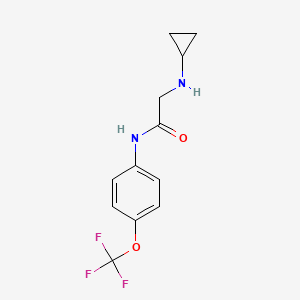

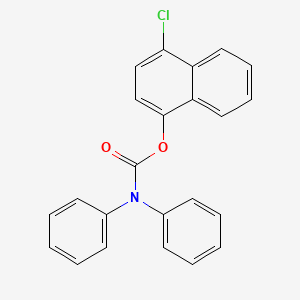

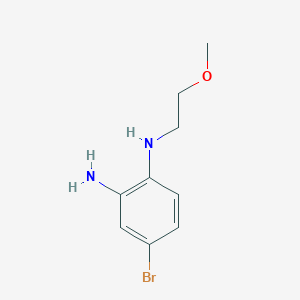
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)
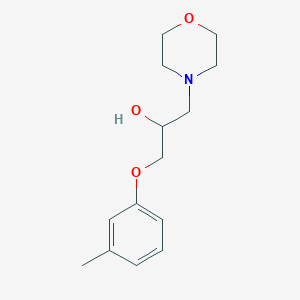
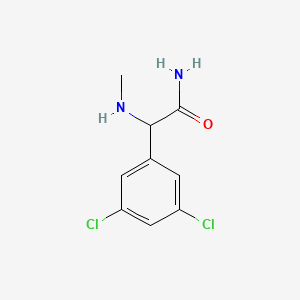
![4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL](/img/structure/B12124617.png)
![3-[(Phenylsulfonyl)amino]-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B12124621.png)
![2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12124629.png)
